molecular formula C25H20N4O4S B2485199 3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207006-55-0

3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2485199
CAS RN: 1207006-55-0
M. Wt: 472.52
InChI Key: OCHCMVUCQWKUTF-UHFFFAOYSA-N
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Description

Quinazoline derivatives are a significant class of nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their diverse biological activities. The compound incorporates elements of both quinazoline and oxadiazole rings, suggesting potential interest in pharmaceutical research and material science. Oxadiazoles, being another crucial heterocyclic moiety, are known for their electronic properties and utility in designing new drugs.

Synthesis Analysis

The synthesis of similar quinazoline and oxadiazole derivatives typically involves multi-step reactions, starting from readily available precursors. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases in methanol, followed by KMnO_4 oxidation, has been reported to yield quinazolinones and oxadiazoles, which could be analogous to steps needed for synthesizing the target compound (Reddy et al., 1986).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (IR, NMR, HRMS) play crucial roles in determining the molecular structures of such compounds. For example, the spatial structure of novel oxadiazole derivatives was determined using X-ray diffraction analysis, highlighting the importance of these techniques in confirming molecular geometry and substitution patterns (Jiang et al., 2012).

Chemical Reactions and Properties

Compounds containing oxadiazole and quinazoline units engage in various chemical reactions, reflecting their reactivity and functional group compatibility. Their interactions with different reagents can lead to a wide range of derivatives, showcasing the chemical versatility of these heterocycles. The formation of (alkylthio)- and (phenylthio)methoxycarbenes from oxadiazolines, through thermolysis, illustrates the potential for generating reactive intermediates that could be exploited in further chemical transformations (Er et al., 1996).

Scientific Research Applications

Chemical Structure and Activity

The chemical compound , due to its complex structure involving quinazoline and oxadiazole moieties, has not been directly identified in the literature. However, research on similar compounds provides insights into potential applications. For example, compounds with quinazoline derivatives have been synthesized and evaluated for their inhibitory activities toward cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, indicating a potential for coronary artery dilation via potent and specific inhibition of cGMP-PDE (Takase et al., 1994). Similarly, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have shown significant antitumor activity (Maftei et al., 2013).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of compounds with quinazoline and oxadiazole structures. For instance, reactions of 2-aminobenzohydrazides with Schiff bases have led to the formation of quinazolinones and oxadiazoles, characterized by spectral and analytical methods, highlighting a method for creating compounds with potential pharmacological applications (Reddy et al., 1986). Another study demonstrated the evolution from hydrogen bond to proton transfer pathways in the electroreduction of α-NH-quinones, providing insights into the electrochemical properties of quinone derivatives (Macías-ruvalcaba et al., 2004).

Antimicrobial and Antitumor Activity

Several quinazoline and oxadiazole derivatives have been synthesized and screened for antimicrobial activity, showing promise against various bacterial and fungal strains (Gupta et al., 2008). Additionally, novel iodobenzene derivatives formed via iodine-induced intramolecular cyclization have been reported, indicating the versatility of these compounds in chemical synthesis (Matsumoto et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzoic acid", "thionyl chloride", "4-methylthiophenylhydrazine", "sodium hydroxide", "ethyl acetate", "sodium bicarbonate", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium carbonate", "sodium nitrate", "sulfuric acid", "sodium azide", "sodium methoxide", "acetonitrile", "triethylamine", "N,N-dimethylformamide", "3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine" ], "Reaction": [ "Synthesis of 4-methoxybenzaldehyde from 4-methoxybenzoic acid via acid-catalyzed esterification with methanol followed by oxidation with sodium chlorite and acetic acid", "Synthesis of 2-aminobenzoic acid from anthranilic acid via nitration with nitric acid and sulfuric acid, reduction with sodium borohydride, and hydrolysis with hydrochloric acid", "Synthesis of 4-methylthiophenylhydrazine from 4-methylthiophenylhydrazine sulfate via treatment with sodium bicarbonate and sodium nitrite in water", "Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione from 4-methoxybenzaldehyde and 2-aminobenzoic acid via acid-catalyzed condensation, reduction with sodium borohydride, and cyclization with acetic anhydride", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine from 4-methylthiophenylhydrazine and sodium azide via treatment with sodium methoxide in acetonitrile, followed by reaction with triethylamine and N,N-dimethylformamide", "Coupling of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine via treatment with sulfuric acid and sodium nitrate in water, followed by extraction with ethyl acetate and purification by column chromatography" ] }

CAS RN

1207006-55-0

Molecular Formula

C25H20N4O4S

Molecular Weight

472.52

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O4S/c1-32-18-8-3-15(4-9-18)14-29-24(30)20-12-7-17(13-21(20)26-25(29)31)23-27-22(28-33-23)16-5-10-19(34-2)11-6-16/h3-13H,14H2,1-2H3,(H,26,31)

InChI Key

OCHCMVUCQWKUTF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC)NC2=O

solubility

not available

Origin of Product

United States

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